tert-Butyl (4-methylthiazol-2-yl)carbamate
CAS No.: 848472-44-6
Cat. No.: VC3356481
Molecular Formula: C9H14N2O2S
Molecular Weight: 214.29 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 848472-44-6 |
|---|---|
| Molecular Formula | C9H14N2O2S |
| Molecular Weight | 214.29 g/mol |
| IUPAC Name | tert-butyl N-(4-methyl-1,3-thiazol-2-yl)carbamate |
| Standard InChI | InChI=1S/C9H14N2O2S/c1-6-5-14-7(10-6)11-8(12)13-9(2,3)4/h5H,1-4H3,(H,10,11,12) |
| Standard InChI Key | JGBZPLSFZVKDDV-UHFFFAOYSA-N |
| SMILES | CC1=CSC(=N1)NC(=O)OC(C)(C)C |
| Canonical SMILES | CC1=CSC(=N1)NC(=O)OC(C)(C)C |
Introduction
tert-Butyl (4-methylthiazol-2-yl)carbamate, with the CAS number 848472-44-6, is a chemical compound that has garnered attention in various fields of research due to its unique structure and potential applications. This compound is a derivative of thiazole, a five-membered heterocyclic ring containing sulfur and nitrogen, which is commonly found in pharmaceuticals and agrochemicals.
Synthesis and Preparation
The synthesis of tert-Butyl (4-methylthiazol-2-yl)carbamate typically involves the reaction of 4-methylthiazol-2-amine with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base such as triethylamine. This reaction protects the amine group with a tert-butoxycarbonyl (Boc) group, forming the desired carbamate derivative .
Safety and Handling
tert-Butyl (4-methylthiazol-2-yl)carbamate is classified with hazard statements H302 (harmful if swallowed), H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation). Precautionary statements include P261 (avoid breathing dust), P305+P351+P338 (if in eyes: rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing) .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume